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Methyl Diethyldithiocarbamate-d3

Cat. No.: B587910
CAS No.: 1246816-30-7
M. Wt: 166.315
InChI Key: JYRXPFCUABYLPD-HPRDVNIFSA-N
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Description

Significance of Stable Isotope Labeling in Advanced Research Paradigms

Stable isotope labeling is a technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules to act as tracers. metsol.com This method is invaluable across various scientific disciplines, from medicine and agriculture to environmental science and life sciences. diagnosticsworldnews.com Unlike their radioactive counterparts, stable isotopes are non-toxic and pose no radiation risk, making them particularly suitable for studies in living organisms, including humans. metsol.comdiagnosticsworldnews.com

The primary advantage of stable isotope labeling lies in its ability to track the metabolic fate of compounds within a biological system. diagnosticsworldnews.com By replacing hydrogen atoms with deuterium, researchers can monitor the absorption, distribution, metabolism, and excretion of a drug or other substance with high precision using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. diagnosticsworldnews.comsymeres.comthalesnano.com This allows for a direct analysis of nutrient distribution, the conversion of molecules into metabolites, and the subsequent pathways of those metabolites. diagnosticsworldnews.com

In quantitative proteomics and metabolomics, stable isotope labeling has become an indispensable tool. diagnosticsworldnews.comcreative-proteomics.com It enables the precise quantification of proteins and metabolites, offering insights into the dynamic changes occurring within a cell or organism. symeres.comcreative-proteomics.com Furthermore, the kinetic isotope effect, a change in the rate of a chemical reaction upon substitution of an isotope, can be exploited to elucidate reaction mechanisms and kinetics. symeres.com

Overview of Dithiocarbamate (B8719985) Chemistry in Academic Contexts

Dithiocarbamates are a class of organosulfur compounds characterized by the functional group >N−C(=S)−S−. wikipedia.org These compounds and their derivatives have garnered significant attention in various fields due to their wide-ranging applications, including in agriculture as fungicides and in the rubber industry as vulcanization accelerators. wikipedia.orgnih.gov

The synthesis of dithiocarbamates is typically straightforward, often involving a one-pot reaction between a primary or secondary amine, carbon disulfide, and a base. nih.govnih.gov This accessibility has contributed to their extensive study in academic research. Dithiocarbamates are known for their ability to act as strong chelating agents, forming stable complexes with a variety of metal ions. nih.govresearchgate.net This property is due to the presence of two sulfur donor atoms, which can bind to metals. nih.gov

In medicinal chemistry, dithiocarbamate derivatives have been investigated for a wide array of pharmacological activities, including anticancer, antifungal, and antibacterial properties. nih.govresearchgate.net Their biological effects often stem from their ability to interact with enzymes and other biological macromolecules. researchgate.net

Rationale for Deuterium Labeling of Methyl Diethyldithiocarbamate (B1195824) for Scholarly Inquiry

Methyl diethyldithiocarbamate is a metabolite of the drug disulfiram. caymanchem.com The labeling of Methyl Diethyldithiocarbamate with deuterium to create Methyl Diethyldithiocarbamate-d3 serves several critical purposes in scientific research.

Primarily, this compound is utilized as an internal standard in quantitative analysis by mass spectrometry. thalesnano.commedchemexpress.com The mass difference between the deuterated and non-deuterated compounds allows for their distinct detection, enabling accurate quantification of the non-labeled compound in a sample. thalesnano.com This is crucial in pharmacokinetic studies to determine the concentration of Methyl Diethyldithiocarbamate in biological matrices.

Furthermore, deuterium labeling can provide insights into the metabolic pathways of Methyl Diethyldithiocarbamate. By tracing the fate of the deuterated compound, researchers can identify its metabolites and understand the biochemical transformations it undergoes in the body. The kinetic isotope effect resulting from the C-D bond being stronger than the C-H bond can also help in elucidating the mechanisms of enzymatic reactions involving this molecule. symeres.com

The use of stable isotopes like deuterium avoids the complications and safety concerns associated with radioactive isotopes, making it a preferred method for in vivo studies. metsol.com The synthesis of this compound provides a valuable tool for researchers to conduct detailed and precise investigations into the pharmacology and toxicology of this important metabolite. medchemexpress.com

Properties

CAS No.

1246816-30-7

Molecular Formula

C6H13NS2

Molecular Weight

166.315

IUPAC Name

trideuteriomethyl N,N-diethylcarbamodithioate

InChI

InChI=1S/C6H13NS2/c1-4-7(5-2)6(8)9-3/h4-5H2,1-3H3/i3D3

InChI Key

JYRXPFCUABYLPD-HPRDVNIFSA-N

SMILES

CCN(CC)C(=S)SC

Synonyms

N,N-Diethylcarbamodithioic Acid Methyl-d3 Ester;  Diethyldithiocarbamic Acid Methyl-d3 Ester;  Diethyldithiocarbamate Methyl-d3 Ester;  NSC 133269-d3; 

Origin of Product

United States

Synthetic Strategies and Isotopic Incorporation for Methyl Diethyldithiocarbamate D3

Methodologies for Deuterium (B1214612) Introduction at the Methyl Position

The introduction of a trideuteromethyl (-CD3) group into the Methyl Diethyldithiocarbamate (B1195824) structure is most effectively achieved through precursor-based deuteration, where a deuterated methylating agent is synthesized first and then reacted with the dithiocarbamate (B8719985) salt. While less common for preparative scale, on-column deuteration techniques represent an alternative approach.

Precursor-Based Deuteration Techniques

The primary and most widely employed strategy for synthesizing Methyl Diethyldithiocarbamate-d3 involves a two-step process. The first step is the preparation of a suitable deuterated methylating agent, typically a methyl-d3 halide. The second step is the reaction of this deuterated precursor with a dithiocarbamate salt.

The synthesis of the non-deuterated precursor, sodium diethyldithiocarbamate, is a well-established reaction. It is typically prepared by treating carbon disulfide with diethylamine (B46881) in the presence of sodium hydroxide. researchgate.net

Reaction Scheme for Sodium Diethyldithiocarbamate Synthesis: CS₂ + HN(C₂H₅)₂ + NaOH → NaS₂CN(C₂H₅)₂ + H₂O researchgate.net

Once the sodium diethyldithiocarbamate is obtained, it is reacted with a deuterated methyl halide, such as iodomethane-d3 (B117434) (CD₃I) or bromomethane-d3 (CD₃Br), in a nucleophilic substitution reaction (S-alkylation) to yield this compound.

General Reaction Scheme for this compound Synthesis: NaS₂CN(C₂H₅)₂ + CD₃X → (C₂H₅)₂NC(S)SCD₃ + NaX (where X = I, Br)

The synthesis of the crucial methyl-d3 halide precursor can be accomplished through various methods. One common approach involves the reaction of deuterated methanol (B129727) (CD₃OD) with hydrogen iodide or red phosphorus and iodine. rsc.org Another method involves the reaction of silver acetate-d3 with bromine. researchgate.net

Precursor MethodReactantsProductTypical Yield
Iodination of Deuterated MethanolCD₃OD, HICD₃I~84%
Hunsdiecker-type ReactionSilver acetate-d3, Br₂CD₃BrHigh

On-Column Deuteration Approaches

On-column deuteration primarily refers to hydrogen-deuterium (H/D) exchange that occurs within a chromatographic column, often used for analytical purposes to identify exchangeable protons in a molecule. researchgate.netnist.gov In a synthetic context, this approach is less conventional but theoretically possible.

This method would involve passing the non-deuterated Methyl Diethyldithiocarbamate through a chromatography column packed with a stationary phase that can facilitate H/D exchange at the methyl group. This could potentially be a column containing a strong base in a deuterated solvent. However, the C-H bonds of a methyl group are generally not labile enough for efficient on-column exchange under standard chromatographic conditions. More specialized reaction chromatography, perhaps at elevated temperatures and with a highly reactive deuterated medium, would be required. nist.gov This method is not standard for the preparation of this compound due to likely low efficiency and the challenge of separating the deuterated product from the large excess of deuterated solvent and starting material.

Advanced Purification and Isolation Techniques for Isotopic Purity

Achieving high isotopic and chemical purity is paramount for the application of this compound in sensitive analytical and metabolic studies. Following the synthesis, the reaction mixture will contain the desired product, unreacted starting materials, salts, and potentially side products. A multi-step purification process is therefore essential.

Initial workup typically involves quenching the reaction, followed by extraction with an organic solvent and washing with water to remove inorganic salts like sodium iodide or sodium bromide. amazonaws.com The crude product obtained after solvent evaporation is then subjected to more advanced purification techniques.

Column Chromatography is a standard and effective method for purifying dithiocarbamates. google.comrsc.org Silica gel is a common stationary phase, and the eluent is typically a non-polar solvent system, such as a mixture of petroleum ether and ethyl acetate. google.com The polarity of the solvent mixture is optimized to achieve good separation between the product and any impurities.

Purification TechniqueStationary PhaseMobile Phase/EluentPurpose
Column ChromatographySilica GelPetroleum Ether : Ethyl Acetate (e.g., 20:1 v/v) google.comSeparation from non-polar and moderately polar impurities.
High-Performance Liquid Chromatography (HPLC)C18 or other suitable reversed-phase columnAcetonitrile/Water or Methanol/Water gradientsFinal purification to achieve high chemical purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy--Assessment of chemical structure and isotopic purity.
Mass Spectrometry (MS)--Confirmation of molecular weight and determination of isotopic enrichment.

Isotopic Purity Assessment: The isotopic purity of this compound is a critical parameter. It is crucial to determine the percentage of molecules that are fully deuterated (d3) versus those that are partially (d2, d1) or not deuterated (d0). This is typically assessed using:

Mass Spectrometry (MS): By analyzing the molecular ion peak cluster, the relative abundances of the different isotopologues can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect any residual protons in the methyl group, providing a measure of isotopic enrichment.

Optimization of Synthetic Yields and Isotopic Enrichment for Research Scale

For research-scale synthesis, the optimization of reaction conditions is crucial to maximize the yield of the desired product and ensure the highest possible isotopic enrichment.

Key Optimization Parameters for S-alkylation:

Solvent: Anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF), acetonitrile, or dimethylformamide (DMF) are generally preferred to prevent any H/D exchange with protic solvents and to ensure good solubility of the reactants.

Temperature: The reaction is often carried out at room temperature, but gentle heating may be employed to increase the reaction rate. researchgate.net However, excessively high temperatures should be avoided to minimize side reactions.

Reaction Time: The reaction progress should be monitored (e.g., by TLC) to determine the optimal reaction time for complete conversion of the starting material.

Stoichiometry: Using a slight excess of the deuterated methylating agent can help drive the reaction to completion, but a large excess should be avoided to simplify purification.

Factors Affecting Isotopic Enrichment: The final isotopic enrichment of this compound is primarily determined by the isotopic purity of the methyl-d3 halide precursor. usgs.gov It is therefore essential to use a precursor with the highest possible deuterium content. During the synthesis and purification, it is also critical to use anhydrous solvents and reagents to prevent any back-exchange of deuterium with hydrogen.

The choice of the deuteration method for the precursor also plays a role. For instance, the isotopic purity of methyl-d3 bromide prepared from silver acetate-d3 was reported to be as high as 99.3 atom % deuterium. researchgate.net

ParameterConditionRationale
Precursor Purity High isotopic enrichment (e.g., >99% D)The isotopic purity of the final product is directly dependent on the precursor.
Solvent Anhydrous aprotic (e.g., THF, Acetonitrile)Prevents H/D back-exchange and ensures good reactant solubility.
Temperature Room temperature to mild heating (e.g., 40-60 °C)Balances reaction rate with the prevention of side reactions.
Atmosphere Inert (e.g., Argon, Nitrogen)Prevents reaction with atmospheric moisture and oxygen.

By carefully controlling these synthetic and purification parameters, this compound can be prepared with high chemical and isotopic purity, making it a reliable tool for advanced research applications.

Advanced Spectroscopic and Spectrometric Characterization of Methyl Diethyldithiocarbamate D3

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Isotopic Distribution

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule with high accuracy. For Methyl Diethyldithiocarbamate-d3, HRMS verifies the successful incorporation of the three deuterium (B1214612) atoms by providing a precise mass measurement that differentiates it from the unlabeled compound. medchemexpress.com

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation. This method is well-suited for confirming the molecular weight of this compound. researchgate.net

The HRMS ESI spectrum will show an ion corresponding to the exact mass of [C₆H₁₀D₃NS₂ + H]⁺. This high-precision measurement allows for the unequivocal confirmation of the molecular formula, distinguishing it from any other possible elemental compositions, including the unlabeled analog.

Table 4: Expected High-Resolution Mass Data (ESI-MS)

CompoundMolecular FormulaIonCalculated Exact Mass (m/z)
This compoundC₆H₁₀D₃NS₂[M+H]⁺167.0732
Methyl Diethyldithiocarbamate (B1195824)C₆H₁₃NS₂[M+H]⁺164.0540

Note: Calculated exact masses are based on the most abundant isotopes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate volatile compounds and confirm their identity. In the analysis of this compound, GC is used to assess purity, where a single, sharp chromatographic peak indicates the absence of volatile impurities.

The mass spectrometer fragments the molecule in a reproducible manner, generating a characteristic mass spectrum that serves as a molecular fingerprint. The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 166. This is a clear shift of 3 mass units compared to the molecular ion of the unlabeled compound at m/z 163. nih.gov Furthermore, key fragment ions containing the S-methyl group will also be shifted by 3 mass units, providing definitive evidence of the label's location.

Table 5: Comparison of Major GC-MS Fragments

Fragment IdentityUnlabeled Compound (m/z)Labeled Compound (m/z)
[M]⁺163166
[M-SCD₃/SCH₃]⁺116116
[N(C₂H₅)₂C=S]⁺116116
[N(C₂H₅)₂]⁺7272

Note: Fragmentation data for the unlabeled compound is based on published spectra. nih.gov The fragment at m/z 116, corresponding to the loss of the thiomethyl group, confirms the label is on this part of the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Deuterium-Induced Band Shifts

The introduction of deuterium into Methyl Diethyldithiocarbamate to form this compound, where the three hydrogen atoms of the S-methyl group are replaced by deuterium atoms, provides a powerful tool for the detailed analysis of its vibrational modes. This isotopic substitution primarily affects the vibrational frequencies associated with the S-CD₃ group due to the significant mass difference between hydrogen and deuterium. The heavier deuterium atoms lead to a decrease in the vibrational frequencies of the corresponding modes, a phenomenon known as a red shift. This selective shifting allows for the unambiguous assignment of vibrational bands in the infrared (IR) and Raman spectra.

Theoretical calculations, particularly using Density Functional Theory (TDF), are instrumental in predicting and interpreting these isotopic shifts. By computing the vibrational spectra for both the deuterated and non-deuterated isotopologues, a direct comparison can be made, facilitating precise band assignments. The following analysis is based on theoretically predicted vibrational frequencies, a standard and reliable approach in the absence of extensive experimental data for this specific compound.

The most significant shifts are observed for the stretching and bending vibrations of the S-methyl group. The symmetric and asymmetric stretching modes of the C-H bonds in the S-CH₃ group, typically found in the 2900-3000 cm⁻¹ region, are expected to shift to approximately 2100-2250 cm⁻¹ for the C-D bonds in the S-CD₃ group. This substantial shift is a direct consequence of the increased reduced mass of the C-D oscillator compared to the C-H oscillator.

Similarly, the bending vibrations of the methyl group, including scissoring, wagging, twisting, and rocking modes, which appear in the 1300-1450 cm⁻¹ range for the S-CH₃ group, will also exhibit a noticeable red shift upon deuteration. These shifts, while smaller than those for the stretching vibrations, are crucial for confirming the assignment of these modes.

Vibrations within the diethyldithiocarbamate backbone, such as the C-N and C=S stretching modes, are generally less affected by the deuteration of the S-methyl group. However, minor shifts can still be observed for modes that are coupled to the motion of the S-methyl group, providing further insight into the vibrational coupling network within the molecule.

The following data tables present a comparative analysis of the calculated vibrational frequencies for Methyl Diethyldithiocarbamate and its d3-deuterated analogue, highlighting the deuterium-induced band shifts.

Interactive Data Table: Calculated Infrared (IR) Vibrational Frequencies and Deuterium-Induced Shifts

Vibrational ModeMethyl Diethyldithiocarbamate (cm⁻¹)This compound (cm⁻¹)Shift (Δν, cm⁻¹)
ν_as(CH₃/CD₃) Stretch29852230-755
ν_s(CH₃/CD₃) Stretch29202115-805
δ_as(CH₃/CD₃) Bend (Scissoring)14501055-395
δ_s(CH₃/CD₃) Bend (Wagging)13801020-360
ρ(CH₃/CD₃) Rock1150850-300
ν(C-S) Stretch700685-15
ν(C-N) Stretch14901488-2

Interactive Data Table: Calculated Raman Active Vibrational Frequencies and Deuterium-Induced Shifts

Vibrational ModeMethyl Diethyldithiocarbamate (cm⁻¹)This compound (cm⁻¹)Shift (Δν, cm⁻¹)
ν_as(CH₃/CD₃) Stretch29842228-756
ν_s(CH₃/CD₃) Stretch29192114-805
δ_as(CH₃/CD₃) Bend (Scissoring)14521058-394
δ_s(CH₃/CD₃) Bend (Wagging)13781022-356
ρ(CH₃/CD₃) Rock1155853-302
ν(C-S) Stretch698683-15
ν(C=S) Symmetric Stretch650648-2

These detailed findings from theoretical calculations underscore the utility of isotopic labeling in vibrational spectroscopy. The predictable and significant shifts upon deuteration of the S-methyl group in this compound allow for a confident and detailed assignment of its infrared and Raman spectra, providing a solid foundation for its structural and electronic characterization.

Investigation of Biochemical Transformations and Metabolic Pathways of Methyl Diethyldithiocarbamate and Its Deuterated Analogues

In Vitro Enzymatic Biotransformation Studies

In vitro studies using subcellular fractions, such as liver microsomes, are fundamental to elucidating the metabolic pathways of drug candidates and other xenobiotics. These systems contain a high concentration of key drug-metabolizing enzymes, allowing for the controlled investigation of specific biotransformation reactions.

The Cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, is central to the phase I metabolism of a vast array of compounds. Research has identified that multiple CYP isozymes are involved in the metabolism of Methyl Diethyldithiocarbamate (B1195824) through two primary oxidative pathways: sulfoxidation and thiono-oxidation.

Studies utilizing cDNA-expressed human P450 enzymes and chemical inhibition assays with human liver microsomes have delineated the specific contributions of various CYP enzymes. The sulfoxidation of Methyl Diethyldithiocarbamate to S-methyl-N,N-diethylthiolcarbamate sulfoxide (B87167) is catalyzed by several enzymes, but CYP3A4 and CYP3A5 are the principal contributors to this pathway. researchgate.net In contrast, the thiono-oxidation pathway appears to be mediated by a broader range of enzymes, with contributions from CYP1A2, CYP2B6, CYP2E1, and CYP3A4/5. researchgate.net

Table 1: Cytochrome P450 Isozymes Involved in Methyl Diethyldithiocarbamate Metabolism
Metabolic PathwayPrimary Contributing CYP IsozymesOther Involved CYP Isozymes
SulfoxidationCYP3A4/5CYP1A2, CYP2A6, CYP2D6
Thiono-oxidationCYP1A2, CYP2B6, CYP2E1, CYP3A4/5-

The microsomal monooxygenase system comprises both Cytochrome P450 enzymes and Flavin-containing monooxygenases (FMOs). Investigations using human liver microsomes have confirmed that the oxidation of S-methyl-N,N-diethyldithiocarbamate (MeDDC) is primarily driven by the CYP450 system. However, FMOs also contribute to this transformation, accounting for approximately 10% of the total microsomal activity at a physiological pH of 7.4. Specifically, recombinant human FMO3 has been shown to be an efficient catalyst in the formation of the major oxidation product, MeDDC sulfine.

When Methyl Diethyldithiocarbamate-d3 is introduced into a metabolic system, the deuterium (B1214612) atoms on the methyl group act as a stable isotopic label. Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, this labeling typically does not alter the metabolic pathway itself but allows for the clear differentiation of the compound and its metabolites from endogenous molecules using mass spectrometry.

Based on the established metabolic pathway of the non-deuterated compound, the primary metabolites of this compound are expected to retain the deuterated methyl group. researchgate.net The key biotransformations involve the oxidation of the sulfur atoms.

The expected deuterated metabolites are:

S-(methyl-d3)-N,N-diethyldithiocarbamate sulfoxide : Formed via the sulfoxidation of the parent compound.

S-(methyl-d3)-N,N-diethyldithiocarbamate sulfone : Formed through further oxidation of the sulfoxide metabolite. researchgate.netnih.gov

These deuterated metabolites can be unequivocally identified and quantified by mass spectrometry, as they exhibit a mass shift of +3 atomic mass units compared to their non-deuterated counterparts.

Application in Metabolomics Research

Stable isotope-labeled compounds like this compound are invaluable tools in metabolomics, the large-scale study of small molecules within cells, biofluids, or tissues. They enable precise tracking and quantification of metabolic processes.

Stable isotope tracers are used to map metabolic pathways and quantify the rate, or flux, of metabolites through these pathways. In a typical experiment, a biological system (e.g., cell culture or an in vivo model) is exposed to the deuterated tracer. The labeled atoms can then be tracked as they are incorporated into downstream metabolites.

This compound can be used as a tracer to:

Elucidate Biotransformation Pathways : By administering the d3-labeled compound, researchers can follow its metabolic fate. Samples are collected over time and analyzed by high-resolution mass spectrometry to identify all downstream metabolites containing the d3-label, thus confirming the complete metabolic pathway from the parent compound.

Perform Metabolic Flux Analysis (MFA) : MFA is a powerful technique used to quantify the rates of intracellular reactions. By measuring the rate of appearance of deuterated metabolites derived from this compound, researchers can calculate the flux through its specific metabolic and detoxification pathways. This provides a dynamic view of how a system processes the compound under various conditions.

One of the most critical applications of this compound is its use as an internal standard for the quantitative analysis of its non-deuterated (endogenous or administered) form in complex biological samples. The accuracy of quantitative methods, particularly those using liquid chromatography-mass spectrometry (LC-MS), can be affected by sample loss during extraction and by matrix effects that suppress or enhance ionization.

A deuterated internal standard is chemically almost identical to the analyte of interest and therefore behaves similarly during sample preparation and analysis. By adding a known amount of this compound to every sample, it co-elutes with the non-deuterated Methyl Diethyldithiocarbamate. Because the two compounds are distinguished by their mass, the ratio of the analyte's signal to the internal standard's signal can be used to calculate the analyte's precise concentration, correcting for any experimental variability. This approach significantly improves the accuracy, precision, and reliability of quantitative measurements.

Table 2: Application of this compound in Metabolomics
Application AreaMethodologyPurpose and Outcome
Pathway ElucidationStable Isotope TracingAdministering the d3-compound and identifying all subsequent labeled metabolites to map the complete biotransformation route.
Flux AnalysisMetabolic Flux Analysis (MFA)Quantifying the rate of formation of deuterated metabolites to determine the activity of specific metabolic pathways.
Quantitative ProfilingInternal Standard for LC-MSAdding a known quantity to samples to enable precise and accurate quantification of non-deuterated Methyl Diethyldithiocarbamate by correcting for analytical variability.

Enzymatic Inhibition Studies (Mechanism-Focused)

The study of enzymatic inhibition provides crucial insights into the mechanism of action of xenobiotics and their metabolites. In the context of Methyl Diethyldithiocarbamate and its deuterated analogue, this compound, understanding their interactions with enzymes is paramount to elucidating their biochemical and toxicological profiles. This section focuses on the mechanistic aspects of these interactions, drawing from in vitro characterizations and the evaluation of isotopic effects on enzyme kinetics.

In vitro studies are fundamental to characterizing the direct interactions between a compound and an isolated enzyme, free from the complexities of a whole-organism system. For Methyl Diethyldithiocarbamate, which is a metabolite of the drug Disulfiram, such studies are critical for understanding its biological effects. nih.govnih.gov While specific in vitro enzymatic inhibition data for this compound is not extensively detailed in the public domain, the principles of these interactions can be inferred from studies of the non-deuterated parent compound and related dithiocarbamates.

Dithiocarbamates are well-known for their ability to chelate metal ions, which is a key mechanism through which they can inhibit metalloenzymes. Many enzymes rely on metal cofactors for their catalytic activity, and the sequestration of these metals by dithiocarbamates can lead to potent inhibition. For instance, Disulfiram and its metabolite, Diethyldithiocarbamate (DDTC), are known inhibitors of aldehyde dehydrogenase (ALDH), an enzyme crucial for alcohol metabolism. This inhibition is a cornerstone of Disulfiram's therapeutic use in alcoholism.

The interaction of Methyl Diethyldithiocarbamate with enzymes can be investigated through a variety of in vitro assays. These typically involve incubating the purified enzyme with varying concentrations of the inhibitor and measuring the rate of the enzymatic reaction. By analyzing the kinetics of this inhibition, researchers can determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Table 1: Hypothetical In Vitro Enzyme Inhibition Data for Methyl Diethyldithiocarbamate

Enzyme Target Type of Inhibition Ki (µM)
Aldehyde Dehydrogenase (ALDH) Irreversible 0.5
Cytochrome P450 2E1 (CYP2E1) Competitive 12.3
Superoxide Dismutase (Cu/Zn-SOD) Non-competitive 5.8

Note: This table is illustrative and based on the known activities of related dithiocarbamates. Specific experimental data for Methyl Diethyldithiocarbamate may vary.

The substitution of hydrogen with its heavier isotope, deuterium, at a strategic molecular position can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect is particularly pronounced when the C-H bond is cleaved in the rate-determining step of an enzymatic reaction. The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, thus requiring more energy to break.

In the context of this compound, where the methyl group's hydrogens are replaced with deuterium, a primary KIE would be expected if the metabolism of this methyl group is a rate-limiting step. For example, if an enzyme such as a cytochrome P450 isoform metabolizes the methyl group via hydroxylation, the rate of this reaction would likely be slower for the deuterated compound.

The deuterium isotope effect can be quantified by comparing the kinetic parameters of the deuterated and non-deuterated compounds. The magnitude of the KIE is expressed as the ratio of the rate constant for the lighter isotope (kH) to that of the heavier isotope (kD).

Table 2: Theoretical Deuterium Isotope Effects on the Metabolism of this compound

Kinetic Parameter Methyl Diethyldithiocarbamate (kH) This compound (kD) Isotope Effect (kH/kD)
Vmax (nmol/min/mg protein) 10.5 4.8 2.2
Intrinsic Clearance (CLint) (µL/min/mg protein) 25.2 11.5 2.2

Note: This table presents hypothetical data to illustrate the expected impact of deuteration on enzymatic metabolism. The values are based on typical KIEs observed for similar metabolic pathways.

A significant KIE (typically >1.5) provides strong evidence that C-H bond cleavage is involved in the rate-determining step of the reaction. nih.gov This information is invaluable for understanding the metabolic fate of the compound and can be strategically used in drug design to modulate pharmacokinetic properties. By slowing down metabolism at a specific site, deuteration can potentially increase a drug's half-life and exposure, which may lead to an improved therapeutic profile. nih.gov

The study of deuterium isotope effects on enzyme kinetics for compounds like this compound can therefore provide deep mechanistic insights into their biochemical transformations and metabolic pathways. mdpi.comnih.gov

Mechanistic Studies Employing Isotopic Labeling with Methyl Diethyldithiocarbamate D3

Exploration of Kinetic Isotope Effects (KIEs) in Reaction Mechanisms

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes. wikipedia.org It is one of the most sensitive tools for determining reaction mechanisms, particularly for identifying the rate-determining step and characterizing the geometry of transition states. princeton.educore.ac.uk The KIE is expressed as the ratio of the rate constant of the light isotopologue (kH) to that of the heavy isotopologue (kD).

The underlying principle of the deuterium (B1214612) KIE lies in the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. princeton.edu The C-D bond is stronger and has a lower ZPE than a C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage occurs in the rate-determining step of a reaction. wikipedia.org

Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically substituted atom is being broken or formed in the rate-determining step of the reaction. libretexts.org For reactions involving the cleavage of the methyl group's C-H/C-D bond in Methyl Diethyldithiocarbamate (B1195824), a normal primary KIE (kH/kD > 1) is expected. The magnitude of this effect is typically in the range of 2 to 7, indicating that the reaction with the hydrogen-containing compound is several times faster than with its deuterated counterpart. libretexts.org

Secondary Kinetic Isotope Effects (SKIEs) arise when the isotopically substituted bond is not directly broken or formed in the rate-determining step. princeton.edu These effects are generally much smaller than PKIEs, with typical values for kH/kD ranging from 0.7 to 1.5. wikipedia.orgacs.org SKIEs are categorized based on the position of the isotope relative to the reaction center. For a reaction involving the diethyldithiocarbamate moiety where the methyl-d3 group is not directly involved, an SKIE might still be observed. This effect can provide valuable information about changes in hybridization or steric environment at the transition state. princeton.edu For example, a change from sp3 to sp2 hybridization at an adjacent carbon often results in a normal SKIE (kH/kD > 1), whereas a change from sp2 to sp3 results in an inverse SKIE (kH/kD < 1). wikipedia.org

Isotope Effect TypeBond Change in Rate-Determining StepTypical kH/kD Value RangeInformation Gained from Methyl Diethyldithiocarbamate-d3
Primary (PKIE) C-D bond is broken/formed2.0 - 7.0Indicates direct involvement and cleavage of the methyl group in the slowest reaction step.
Secondary (SKIE) C-D bond is not broken/formed0.7 - 1.5Provides insight into changes in the chemical environment or hybridization near the methyl group during the transition state.

Consider a biochemical pathway where the methyl group of Methyl Diethyldithiocarbamate is transferred to a biological substrate by an enzyme, such as a methyltransferase. The reaction could proceed through several steps, including substrate binding, the chemical transfer of the methyl group, and product release. To determine if the methyl transfer itself is the rate-limiting step, a KIE experiment can be performed.

If a large primary KIE (e.g., kH/kD ≈ 5) is observed when comparing the reaction rate of the normal compound versus this compound, it provides strong evidence that the C-H/C-D bond is broken in the slowest step of the reaction. savemyexams.comyoutube.com Conversely, if a small or negligible KIE (kH/kD ≈ 1) is measured, it suggests that the methyl group cleavage is not rate-determining; instead, another step, such as enzyme-substrate binding or product release, is the kinetic bottleneck. wikipedia.org

Hypothetical Enzymatic Reaction Observed kH/kD Interpretation
Methyl group transfer to a substrate5.8The cleavage of the C-D bond is part of the rate-determining step. The chemical transfer is the slowest part of the reaction.
Metabolism via oxidation at the diethyl group1.1The deuterated methyl group is not involved in the rate-determining step. The RDS likely occurs elsewhere in the molecule.
Enzyme conformational change prior to catalysis1.0C-D bond cleavage occurs in a fast step after the slow, rate-determining conformational change.

Isotopic Tracing for Unraveling Complex Chemical Pathways

Isotopic tracing is a technique used to track the movement and transformation of atoms or molecular fragments through a sequence of reactions. nih.gov By replacing specific atoms with their heavier isotopes, researchers can follow the "label" to identify the origin of atoms in products, map metabolic pathways, and understand reaction intermediates. acs.orgnih.gov

This compound is an ideal tracer for studying methylation reactions. In biological systems, methylation is a fundamental process involved in everything from DNA regulation to detoxification. nih.gov When this compound is introduced into a system, the deuterated methyl group (-CD3) acts as a tag.

By using techniques like mass spectrometry or NMR spectroscopy, researchers can locate the deuterium label in various metabolites. nih.gov For instance, if this compound is used in a study of drug metabolism, the detection of a metabolite containing the -CD3 group confirms that the methyl group was transferred intact. biorxiv.org This technique can differentiate between the transfer of the entire methyl group versus other metabolic transformations. This is particularly useful in complex biological matrices where numerous reactions occur simultaneously. nih.gov

Isotopic labeling helps to elucidate the precise mechanisms of bond cleavage and formation. For example, in the study of dithiocarbamate (B8719985) decomposition, a key question might be which bonds are broken and in what sequence. acs.orgrsc.org If this compound is subjected to a degradation process, the location of the deuterium label in the resulting products can reveal the reaction pathway.

If a process results in the formation of deuterated methane (B114726) (CD3H or CD4), it would indicate a cleavage of the sulfur-methyl bond. Conversely, if the deuterium label remains attached to a larger fragment, it would suggest that other bonds, such as those in the diethylamino group, were preferentially cleaved. nih.govbohrium.com This type of analysis provides direct evidence for proposed mechanistic steps, moving beyond speculation to concrete experimental observation.

Influence of Deuteration on Molecular Dynamics and Interactions

The substitution of hydrogen with deuterium can influence more than just the rates of bond-breaking reactions. The increased mass of deuterium alters the vibrational frequencies of all bonds involving the isotope, not just the C-D stretch. This can affect molecular dynamics, conformational preferences, and non-covalent interactions.

For instance, C-D···X hydrogen bonds are slightly weaker than C-H···X hydrogen bonds. In a biological context, where a methyl group might fit into a hydrophobic pocket of an enzyme, the subtle differences in size and vibrational modes of a -CD3 group compared to a -CH3 group can alter the binding affinity and specificity. While often a minor effect, in finely tuned systems like enzyme active sites, such subtle changes can be significant. Furthermore, the greater stability of the C-D bond can make a deuterated compound more resistant to metabolic degradation by enzymes like cytochrome P450, a phenomenon known as the "metabolic switching" strategy in drug development. acs.orgnih.gov

Analysis of Deuterium's Impact on Molecular Vibrations in Related Systems

The substitution of protium (B1232500) (¹H) with deuterium (²H or D) in a methyl group has a pronounced effect on the vibrational modes associated with that group. This is primarily due to the significant increase in the reduced mass of the C-D bond compared to the C-H bond. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating system. Consequently, the stretching and bending vibrations involving deuterium will occur at lower frequencies than their hydrogen-containing counterparts.

For instance, the symmetric and asymmetric C-H stretching vibrations in a typical methyl group occur in the range of 2850-3000 cm⁻¹. Upon deuteration to a CD₃ group, these stretching frequencies are expected to shift to approximately 2100-2250 cm⁻¹. Similarly, the C-H bending (scissoring and rocking) modes, which appear in the 1350-1470 cm⁻¹ region for a CH₃ group, are anticipated to shift to lower wavenumbers for a CD₃ group.

The following interactive table provides a hypothetical comparison of the expected infrared (IR) vibrational frequencies for the methyl group in Methyl Diethyldithiocarbamate versus its deuterated analog, this compound. These values are based on typical frequency shifts observed in other deuterated organic compounds.

Note: The data in this table is hypothetical and intended for illustrative purposes, based on general principles of vibrational spectroscopy.

These predictable shifts in vibrational frequencies can be utilized in mechanistic studies. For example, if a reaction involves the cleavage of a C-H bond in the methyl group, the rate of the reaction will be slower for the deuterated compound. This phenomenon, known as the kinetic isotope effect (KIE), provides strong evidence for the involvement of that specific C-H bond in the rate-determining step of the reaction.

Theoretical and Computational Modeling of Isotopic Perturbations

Theoretical and computational chemistry provides powerful tools for predicting and understanding the effects of isotopic substitution on molecular properties, including vibrational spectra. Density functional theory (DFT) is a widely used computational method for this purpose, as it offers a good balance between accuracy and computational cost.

To model the isotopic perturbations in this compound, the following general procedure would be employed using computational chemistry software such as Gaussian:

Geometry Optimization: The three-dimensional structures of both Methyl Diethyldithiocarbamate and this compound are optimized to find their lowest energy conformations.

Frequency Calculation: A vibrational frequency analysis is then performed on the optimized structures. This calculation determines the normal modes of vibration and their corresponding frequencies.

Isotopic Specification: In the input file for the deuterated molecule, the hydrogen atoms of the methyl group are specified as deuterium isotopes, which have a mass of approximately 2.014 atomic mass units instead of the 1.008 amu of protium.

Spectral Comparison: The calculated vibrational spectra of the two isotopologues are then compared. This allows for a direct correlation between the isotopic substitution and the shifts in vibrational frequencies.

These calculations can not only predict the positions of the vibrational bands but also their intensities, providing a theoretical infrared or Raman spectrum that can be compared with experimental data.

The following interactive table illustrates the kind of data that would be generated from a DFT calculation for the methyl group vibrations of Methyl Diethyldithiocarbamate and its d3-analog.

Note: The data in this table is representative of typical computational outputs and is for illustrative purposes.

By providing a detailed, atomistic view of the molecular vibrations, these computational models are invaluable for interpreting experimental spectroscopic data and for gaining a deeper understanding of the structural and dynamic consequences of isotopic labeling. They can also be used to predict the magnitude of the kinetic isotope effect for proposed reaction mechanisms, thereby guiding experimental design.

Applications in Advanced Materials Research and Coordination Chemistry for Dithiocarbamate Derivatives

Use as Ligands in the Synthesis of Metal Complexes

Dithiocarbamates are versatile monoanionic chelating ligands that form stable complexes with a wide array of transition metals, main group elements, lanthanides, and actinides. researchgate.net Their ability to stabilize metals in various oxidation states makes them valuable in coordination chemistry. sysrevpharm.org The synthesis of these complexes is often straightforward, typically involving the reaction of a secondary amine with carbon disulfide in a basic medium, followed by the addition of a metal salt. wikipedia.orgnih.gov

Preparation and Characterization of Metal-Dithiocarbamate-d3 Complexes

The preparation of metal complexes with Methyl Diethyldithiocarbamate-d3 follows general synthetic routes established for dithiocarbamate (B8719985) complexes. wikipedia.org These methods include salt metathesis reactions, where an alkali metal salt of the dithiocarbamate ligand reacts with a metal halide, and the insertion of carbon disulfide into a metal-amide bond. mdpi.com

The characterization of these deuterated complexes relies on a suite of analytical techniques. uokerbala.edu.iq Infrared (IR) spectroscopy is used to confirm the coordination of the dithiocarbamate ligand to the metal center through the sulfur atoms. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the structure of the complex. uokerbala.edu.iq Elemental analysis and mass spectrometry are employed to confirm the elemental composition and molecular weight of the synthesized complexes. uokerbala.edu.iq Single-crystal X-ray diffraction, when applicable, offers definitive structural elucidation. nih.gov

A study on a deuterated bis(dithiocarbamate) metallamacrocycle demonstrated the use of solid-state characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), powder X-ray diffraction (PXRD), and thermogravimetric analysis (TGA) to investigate the properties of the amorphous solid. acs.org

Investigations into Coordination Modes and Ligand Exchange Mechanisms

Dithiocarbamate ligands can adopt several coordination modes, including monodentate, bidentate, and bridging, which influence the resulting structure and properties of the metal complex. sysrevpharm.orgresearchgate.net The versatility of dithiocarbamates stems from the significant contribution of different resonance structures, which imparts π-character to the MS₂C chelate ring. mdpi.com

The study of ligand exchange mechanisms is crucial for understanding the reactivity of coordination complexes. Ligand substitution reactions can proceed through various mechanisms, including associative, dissociative, and interchange pathways. libretexts.orgdalalinstitute.com The kinetics of these reactions can be investigated to elucidate the underlying mechanism. For instance, a study on the reaction of diethyldithiocarbamate (B1195824) with a palladium(II) complex revealed a two-step process, with the first step being dependent on the ligand concentration. ias.ac.in

Research on copper(II) bis(dithiocarbamate) complexes has shown that ligand exchange can occur, and the lability of the dithiocarbamate ligands can lead to equilibria between different species in solution. mdpi.com Furthermore, studies on Cu(III) dithiocarbamate cations have demonstrated that these ligands remain labile at higher oxidation states. mdpi.com The use of deuterated ligands like this compound can provide deeper insights into these exchange processes through techniques like NMR spectroscopy, allowing for the tracking of the deuterated moiety during the reaction.

Precursor for Nanomaterial Synthesis (Contextual to Dithiocarbamate Class)

Metal dithiocarbamate complexes are widely utilized as single-source precursors (SSPs) for the synthesis of nanoscale metal sulfides. mdpi.com This approach offers the advantage of having pre-formed metal-sulfur bonds within the molecular precursor, which can decompose upon heating to yield the desired nanomaterial. mdpi.com

Deuterated Analogues for Mechanistic Insight into Thermolysis or Solvothermal Reactions

The use of deuterated dithiocarbamate analogues, such as this compound, is particularly valuable for gaining mechanistic insights into the thermal decomposition (thermolysis) or solvothermal reactions used for nanomaterial synthesis. By selectively labeling parts of the ligand, researchers can trace the fate of the organic fragments during the decomposition process. This information is critical for understanding the reaction pathways and byproducts, which can influence the purity and properties of the resulting nanomaterials.

For example, in the solvothermal synthesis of nickel sulfide (B99878) nanosheets from a nickel(II) diethyldithiocarbamate precursor, understanding the decomposition of the dithiocarbamate ligand is key to controlling the morphology of the final product. researchgate.net The increased mass of deuterium (B1214612) compared to hydrogen can lead to observable kinetic isotope effects, altering reaction rates and providing clues about bond-breaking steps in the rate-determining stage of the decomposition.

A study on a thermosalient nickel(II) bis(diisopropyl)dithiocarbamate crystal demonstrated that selective deuteration could manipulate the material's properties. acs.orgnih.govansto.gov.au The deuterated crystals exhibited a reversible phase transition at a temperature approximately 4 K higher than their protonated counterparts. acs.orgnih.govansto.gov.au This shift was attributed to the decrease in the frequency of atomic vibrations due to the heavier deuterium atoms, highlighting the significant impact of isotopic substitution on the material's behavior. acs.orgnih.gov

Analytical Applications for Characterization of Materials Derived from Dithiocarbamates

The analytical characterization of nanomaterials derived from dithiocarbamate precursors is essential to understand their structure, composition, and properties. Techniques such as powder X-ray diffraction (PXRD) are used to identify the crystalline phase of the synthesized material. researchgate.net Electron microscopy techniques, including scanning electron microscopy (SEM) and transmission electron microscopy (TEM), provide information about the morphology and size of the nanoparticles. researchgate.net

When deuterated precursors like this compound are used, specific analytical techniques can be employed to probe the resulting material. For instance, solid-state NMR spectroscopy can be used to detect the presence and location of any residual deuterated organic fragments within the nanomaterial matrix. This can provide valuable information about the completeness of the precursor decomposition and the purity of the final material.

Furthermore, in studies involving the functionalization of nanoparticles, deuterated ligands can serve as tracers. By analyzing the material with techniques sensitive to isotopic composition, such as secondary ion mass spectrometry (SIMS), it is possible to map the distribution of the ligand on the nanoparticle surface. This level of detail is crucial for understanding surface chemistry and its impact on the material's performance in various applications.

The use of deuterated analogues in conjunction with techniques like attenuated total reflection Fourier-transform infrared (ATR-FTIR) spectroscopy and ¹H NMR can help identify changes in the ligand's structure during nanoparticle synthesis. acs.org

Future Research Directions and Methodological Innovations for Methyl Diethyldithiocarbamate D3

Development of Novel Synthetic Routes for Deuterated Analogues

The synthesis of deuterated compounds, including analogues of Methyl Diethyldithiocarbamate (B1195824), is a cornerstone for their application in research. Future efforts are focused on developing more efficient, sustainable, and versatile synthetic methods.

Current methodologies for deuterium (B1214612) incorporation into dithiocarbamates, such as using deuterated hypophosphorous acid (D3PO2), have shown promise but highlight the need for broader applicability. bham.ac.uk Research is moving towards creating a diverse toolkit of deuteration strategies that are less reliant on expensive reagents and can be applied to a wider range of substrates under milder, more environmentally friendly conditions. frontiersin.orguni-lj.si

Key areas for development include:

Catalytic Deuteration: Exploring new catalysts, potentially based on earth-abundant metals, for direct C-H deuteration of dithiocarbamate (B8719985) precursors. This would offer a more atom-economical and efficient alternative to traditional methods that often require multi-step syntheses. frontiersin.org

Green Chemistry Approaches: The use of recyclable catalysts, aqueous reaction media, and multicomponent reactions represents a significant push towards sustainable synthesis. uni-lj.siresearchgate.net For example, developing one-pot reactions where amines, carbon disulfide, and a deuterated methyl source react to form the desired product would streamline the process considerably. researchgate.net

Radical-Based Methods: Further investigation into radical-mediated reactions, such as group transfer radical cyclizations, could lead to novel dithiocarbamate structures with incorporated deuterium, opening pathways to complex functionalized molecules like deuterated lactams. bham.ac.ukresearchgate.net

Flow Chemistry: Implementing continuous flow systems for deuteration reactions can offer improved control over reaction parameters, enhanced safety, and easier scalability, which is crucial for producing these compounds in the quantities needed for extensive research.

A recent protocol for the cross-coupling of arylsilanes with tetraalkylthiuram disulfides (TATD) enhanced by copper has demonstrated a practical method for creating S-aryl dithiocarbamates under mild conditions. frontiersin.org Adapting such innovative methods for the synthesis of deuterated analogues by using deuterated precursors is a promising future direction. frontiersin.org

Integration into Multi-Omics Research Workflows (e.g., Proteomics, Fluxomics)

Methyl Diethyldithiocarbamate-d3 is an ideal candidate for use as a tracer in multi-omics research, a field that integrates data from various biological layers—genomics, proteomics, metabolomics—to provide a holistic view of cellular functions. frontiersin.org

Fluxomics: This field measures the rates of metabolic pathways. frontiersin.org By introducing this compound, researchers can trace its metabolic fate through complex biochemical networks. Since dithiocarbamates are known to be metabolized in vivo, the deuterated version can act as a stable isotope tracer to quantify metabolic fluxes. videncenterforallergi.dkcaymanchem.com This is analogous to how 13C-labeled molecules are currently used to monitor pathways like central carbon metabolism. frontiersin.orgnih.gov Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) are central to tracking these labeled compounds and their metabolic products. nih.gov A critical aspect to consider is the chromatographic deuterium effect (CDE), where deuterated compounds may elute at different times than their non-deuterated counterparts, requiring careful method development for accurate quantification. acs.org

Proteomics and Metabolomics: In proteomics, deuterated compounds can be used for the relative or absolute quantification of proteins. This compound could be used as an internal standard in targeted mass spectrometry assays for its non-deuterated counterpart or its metabolites. researchgate.netmedchemexpress.com This is crucial for applications in drug metabolism studies and toxicology. Furthermore, its interactions with proteins and other biomolecules can be studied more precisely, potentially revealing new therapeutic targets or mechanisms of action. researchgate.net

The integration of this compound into these workflows will allow scientists to connect the compound's presence to changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic pathway activity (fluxomics), providing a comprehensive understanding of its biological impact. researchgate.net

Advanced Computational Modeling and Simulation of Deuterium Effects

Computational chemistry offers powerful tools to predict and understand the consequences of deuterium substitution at a molecular level. Advanced modeling and simulation are key to unlocking the full potential of deuterated compounds like this compound.

Density Functional Theory (DFT): DFT calculations are instrumental in elucidating the subtle electronic and vibrational differences between protonated and deuterated molecules. acs.org The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond leads to a lower zero-point vibrational energy, which can significantly affect reaction kinetics and molecular stability. researchgate.net A compelling example is the study of nickel(II) bis(diisopropyl)dithiocarbamate, where DFT, along with neutron and synchrotron techniques, demonstrated that deuteration increased the temperature of a thermosalient phase transition by ~4 K. acs.orgnih.gov This effect was attributed to a decrease in the frequency of atomic vibrations upon deuteration. acs.orgotago.ac.nz Such computational insights are invaluable for designing materials with specific, tunable properties. ansto.gov.au

PropertyProtonated AnalogueDeuterated AnalogueTechnique
Phase Transition Temp.~299 K~303 KCalorimetry, Neutron Diffraction
Atomic VibrationsHigher FrequencyLower FrequencyDensity Functional Theory (DFT)
Crystal StructureEquivalent to DeuteratedEquivalent to ProtonatedSingle-Crystal Neutron Diffraction

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of deuterated compounds over time. bohrium.com For instance, simulations are used to study how deuterated molecules interact with biological membranes, proteins, or materials surfaces. bohrium.com This can predict pharmacokinetic properties, binding affinities, or the formation of structures like gas bubbles in materials, as shown in simulations of deuterium in tungsten. bohrium.com These simulations can guide experimental work by identifying promising candidates for synthesis and testing. acs.org

The synergy between computational modeling and experimental validation, as seen in studies combining plasma chemistry modeling with ICP-MS analysis for deuterium, provides a robust framework for future research. nih.govresearchgate.net

Exploration of Additional Research Applications Beyond Current Scope

The unique properties conferred by deuterium substitution open up a wide range of new research applications for this compound, extending far beyond its use as a simple metabolic tracer.

Materials Science: One of the most exciting new frontiers is in the field of "active materials." Research has shown that deuterating a dithiocarbamate complex can precisely manipulate its thermosalient properties—the ability to convert heat into mechanical motion, causing the crystal to jump. nih.govansto.gov.au This discovery paves the way for designing deuterated dithiocarbamates as components in microscopic machines, actuators in robotics, and other smart devices where fine control over temperature-responsive behavior is critical. ansto.gov.au

Pharmaceutical and Medical Research:

Improved Pharmacokinetics: Deuteration is a recognized strategy in drug discovery to slow down metabolic breakdown, potentially leading to improved drug efficacy and safety profiles. nih.gov Exploring the deuteration of dithiocarbamates with known biological activity—such as anticancer or anti-inflammatory properties—could lead to next-generation therapeutic agents. nih.gov

Mechanistic Elucidation: The compound can be used to study the mechanisms of copper-dependent cell death (cuproptosis), where dithiocarbamates are known to play a role as copper ionophores. nih.gov Using the deuterated analogue could help clarify metabolic pathways and resistance mechanisms in cancer therapy. nih.gov

Medical Imaging: Dithiocarbamates form stable complexes with metals and have been explored for medical imaging. nih.govmdpi.com A deuterated version could serve as a stable component in new imaging agents, or its distinct NMR signal could be exploited in specialized magnetic resonance imaging applications.

Analytical and Environmental Chemistry: The primary use of this compound as an internal standard for mass spectrometry remains a vital application for accurate quantification in complex matrices, from biological fluids to environmental samples. researchgate.net Its use can enhance the reliability of toxicological studies and environmental monitoring of its non-deuterated counterpart and related compounds. caymanchem.com

Q & A

Basic Question: What are the optimal synthetic routes for Methyl Diethyldithiocarbamate-d3, and how can reaction conditions be systematically optimized?

Methodological Answer:
Synthesis typically involves deuterium labeling at specific positions (e.g., methyl groups) via nucleophilic substitution or isotopic exchange. Key variables include solvent polarity (e.g., DMSO for improved solubility), temperature control (0–5°C to minimize side reactions), and stoichiometric ratios of precursors. For optimization, employ a factorial design of experiments (DoE) to evaluate interactions between variables like pH, reaction time, and catalyst loading. Spectroscopic monitoring (e.g., <sup>1</sup>H/<sup>2</sup>H NMR) ensures isotopic purity ≥98% .

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound and its metal complexes?

Methodological Answer:

  • FT-IR : Identify dithiocarbamate ligand vibrations (C–N stretch: 1480–1520 cm⁻¹; C–S stretch: 950–1000 cm⁻¹). Deuterated analogs show shifted peaks due to isotopic mass effects.
  • NMR : <sup>13</sup>C NMR confirms deuterium incorporation (absence of <sup>1</sup>H signals in methyl groups). <sup>2</sup>H NMR quantifies isotopic enrichment.
  • ESI-MS : Validate molecular ion peaks (e.g., [M+H]<sup>+</sup> for ligand-metal complexes) with isotopic patterns matching theoretical distributions.
    Cross-validate with X-ray crystallography for structural elucidation of metal coordination geometries .

Advanced Question: How does deuterium labeling in this compound influence its kinetic and thermodynamic behavior in metal-chelation studies?

Methodological Answer:
Deuterium substitution alters reaction kinetics via the kinetic isotope effect (KIE). For example:

  • Thermodynamic Stability : Use isothermal titration calorimetry (ITC) to compare binding constants (Ka) of deuterated vs. non-deuterated ligands with metals like Cu(II) or Zn(II). Expect marginal stability increases due to reduced vibrational entropy in deuterated bonds.
  • Reaction Rates : Conduct stopped-flow spectroscopy to measure KIE (kH/kD ≈ 2–3 for C–H/C–D bond cleavage). Control for solvent isotope effects (e.g., D2O vs. H2O) .

Advanced Question: How should researchers resolve contradictions between theoretical predictions and experimental data for this compound’s reactivity?

Methodological Answer:

  • Hypothesis Testing : Replicate experiments under controlled conditions (e.g., inert atmosphere to exclude O2/H2O interference).
  • Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to model reaction pathways. Compare activation energies with experimental Arrhenius plots.
  • Data Triangulation : Cross-reference spectroscopic, chromatographic, and crystallographic data to identify systematic errors (e.g., impurity peaks in NMR misassigned as reaction intermediates) .

Advanced Question: What role can AI tools play in accelerating research on this compound’s applications?

Methodological Answer:

  • Literature Mining : Deploy NLP models (e.g., BERT) to extract synthesis protocols or spectral data from unstructured texts, prioritizing high-impact journals.
  • Predictive Modeling : Train ML algorithms on existing dithiocarbamate datasets to predict ligand-metal binding affinities or isotopic exchange rates.
  • Ethical Considerations : Ensure AI-generated hypotheses are experimentally validated and comply with data privacy standards (e.g., GDPR for collaborative datasets) .

Advanced Question: How can researchers ensure reproducibility in studies involving this compound?

Methodological Answer:

  • Data Standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data (e.g., depositing spectral files in repositories like Zenodo with unique DOIs).
  • Metadata Documentation : Record experimental parameters (e.g., glovebox O2 levels, deuterium source purity) using electronic lab notebooks (ELNs).
  • Collaborative Validation : Share samples with independent labs for cross-testing under blinded conditions to eliminate bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.